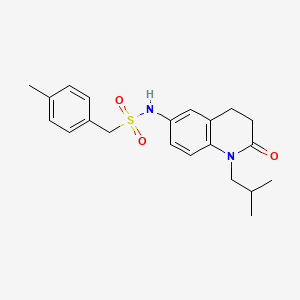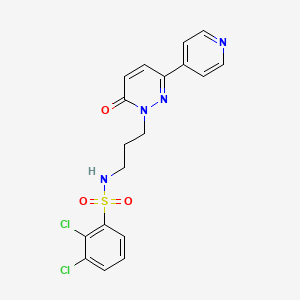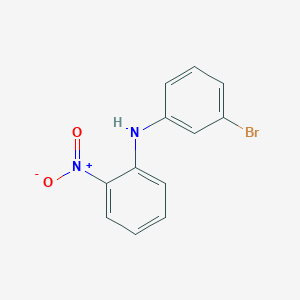![molecular formula C9H13N3 B2701720 3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine] CAS No. 1909313-05-8](/img/structure/B2701720.png)
3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine] is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. It is a spirocyclic compound that has a unique structure, making it an interesting target for synthesis and investigation.
Scientific Research Applications
Synthetic Methods and Chemical Properties
- Regio- and Diastereoselective Synthesis : Research on dispiro derivatives of 2-selenoxoimidazolidin-4-ones, which share structural features with the compound , highlighted a method for their synthesis via 1,3-dipolar cycloaddition. These compounds demonstrated significant cytotoxic activity, suggesting potential in cancer treatment research (Novotortsev et al., 2021).
Applications in Drug Discovery and Biological Studies
- Anticancer Activity : The synthesis of novel compounds with potential as 5-HT3 receptor antagonists has been explored, which is relevant to the structural domain of the compound . Such studies contribute to understanding how modifications in the chemical structure can impact biological activity and drug efficacy (Whelan et al., 1995).
- Proton Pump Inhibitor Potential : Spiro(imidazo[1,2-a]pyrano[2,3-c]pyridine-9-indenes) derivatives were identified as potent inhibitors of the gastric proton pump enzyme. This demonstrates the compound's relevance in developing new therapeutic agents for treating conditions like ulcers (Palmer et al., 2009).
Novel Therapeutic Agents Development
- Potential Therapeutic Agents : The imidazo[1,2-a]pyridine scaffold, closely related to the compound , has been recognized for its broad applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities. This underscores the versatility of such compounds in drug development (Deep et al., 2016).
Structural and Spectroscopic Studies
- Spectroscopic Properties and Structural Analysis : Studies have also focused on the synthesis and analysis of spiro[2-cyclopentene-1,3’-imidazo[1,2-a]pyridine] derivatives, revealing insights into their behavior in NMR spectra. This research aids in understanding the structural dynamics and properties of such compounds, which is crucial for their application in various scientific fields (Abe et al., 2010).
Mechanism of Action
Target of Action
The primary targets of 3’,5’,6’,7’-Tetrahydrospiro[cyclobutane-1,4’-imidazo[4,5-c]pyridine] are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
The exact mode of action of 3’,5’,6’,7’-Tetrahydrospiro[cyclobutane-1,4’-imidazo[4,5-c]pyridine] It is believed that this compound interacts with its targets in a way that induces changes in cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3’,5’,6’,7’-Tetrahydrospiro[cyclobutane-1,4’-imidazo[4,5-c]pyridine] Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Result of Action
The molecular and cellular effects of 3’,5’,6’,7’-Tetrahydrospiro[cyclobutane-1,4’-imidazo[4,5-c]pyridine] More research is needed to determine the specific effects of this compound on cellular processes .
properties
IUPAC Name |
spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,1'-cyclobutane] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-3-9(4-1)8-7(2-5-12-9)10-6-11-8/h6,12H,1-5H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDPNQUACRZRSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C3=C(CCN2)NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine] | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-fluorophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2701638.png)


![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-ylmethanol](/img/structure/B2701644.png)

![N-(2-chlorophenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2701647.png)
![5-(2-chloro-4-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2701649.png)



![Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2701655.png)

![5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2701658.png)
![N-{5-azaspiro[3.5]nonan-8-yl}butanamide hydrochloride](/img/structure/B2701659.png)